![molecular formula C18H19N5OS B2630414 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2201256-83-7](/img/structure/B2630414.png)
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They are known for their wide variety of interesting biological activities .
Synthesis Analysis
The synthesis of thienopyrimidines often involves the Gewald reaction, which is a convenient method to synthesize 2-amino-3-carboxythiophenes . The carbodiimides obtained from reactions of iminophosphorane with aromatic isocyanates are reacted with secondary amines to give thienopyrimidin-4-ones .Molecular Structure Analysis
Thienopyrimidines are characterized by a fused ring structure containing a thiophene and a pyrimidine ring . The chemical shift of protons in the methylene groups is resounded in the weaker field (4.09–4.11 ppm) as a two-proton triplet .Chemical Reactions Analysis
The carbodiimides obtained from reactions of iminophosphorane with aromatic isocyanates are reacted with secondary amines to give thienopyrimidin-4-ones . Reactions of these carbodiimides with phenols or ROH in the presence of the catalytic amount of K2CO3 or RONa gave 2-aryloxy- or 2-alkoxy-thienopyrimidin-4-ones .Physical And Chemical Properties Analysis
Thienopyrimidines are characterized by a fused ring structure containing a thiophene and a pyrimidine ring . The chemical shift of protons in the methylene groups is resounded in the weaker field (4.09–4.11 ppm) as a two-proton triplet .科学的研究の応用
Synthesis and Antimicrobial Activities
Thieno[2,3-d]pyrimidin-4-yl compounds have been explored for their potential in synthesizing analogues with significant antimicrobial and antitubercular activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues, showcasing in vitro antimicrobial activity against bacterial and fungal strains, as well as antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). Similarly, El Azab and Abdel-Hafez (2015) developed thiazolidinone and thieno[d]pyrimidine-4-one derivatives under microwave-assisted conditions, which demonstrated promising antimicrobial activity against several bacteria and fungal strains (El Azab & Abdel-Hafez, 2015).
Anticancer Potential
Research by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine derivatives revealed potent anticancer activity, comparable to doxorubicin, against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2006) synthesized 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones, investigating their analgesic and anti-inflammatory properties. Their findings showed significant activity, highlighting the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in managing pain and inflammation (Alagarsamy et al., 2006).
Antioxidant Evaluation
Saundane et al. (2012) developed thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines, which exhibited promising antioxidant and antimicrobial activities. These compounds highlight the diverse biological applications of thieno[2,3-d]pyrimidin-4-yl compounds in developing new therapeutic agents (Saundane et al., 2012).
Safety And Hazards
将来の方向性
Based on the exploratory work, there is an endeavor to design new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents were proposed .
特性
IUPAC Name |
2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-15(13)21-23(16)10-12-8-22(9-12)17-14-5-6-25-18(14)20-11-19-17/h5-7,11-12H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHOMWXOUMIOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)


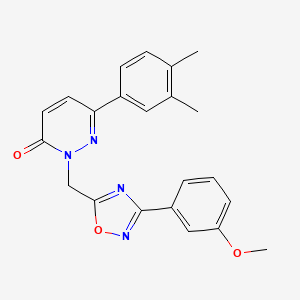
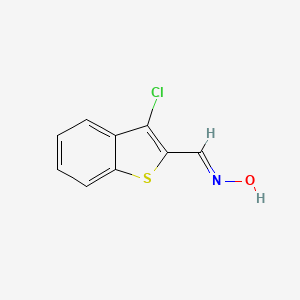
![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)
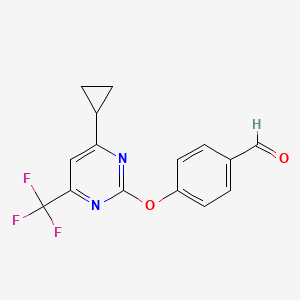

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
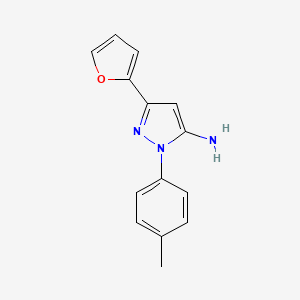
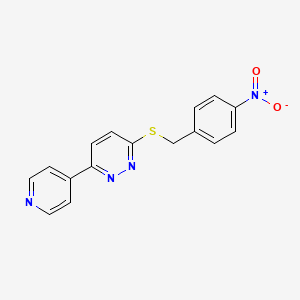
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2630351.png)
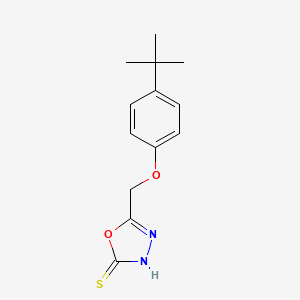
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2630354.png)